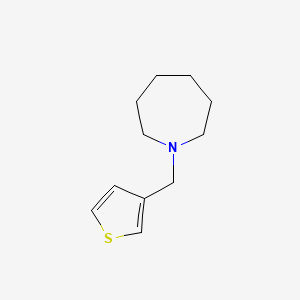
3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their various biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of histone deacetylase enzymes, which play a crucial role in the regulation of gene expression. This inhibition leads to the accumulation of acetylated histones, which in turn, leads to the activation of various tumor suppressor genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine are diverse and depend on the specific biological activity being studied. For example, its antimicrobial activity is due to its ability to disrupt bacterial cell membranes, while its anticancer activity is due to its ability to induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. However, its limitations include its low solubility in water, which makes it difficult to use in aqueous solutions. It also has a relatively short half-life, which may limit its efficacy in vivo.
Zukünftige Richtungen
The potential therapeutic applications of 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine are vast, and there are several future directions for its research. One direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for viral infections such as HIV and hepatitis C. Additionally, further research is needed to understand its mechanism of action and to optimize its pharmacokinetic properties for better efficacy in vivo.
In conclusion, 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine is a promising compound that has shown potential in various biological activities. Its diverse biological activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for better efficacy in vivo.
Synthesemethoden
The synthesis of 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine can be achieved by several methods. One of the commonly used methods involves the reaction of 4-nitrobenzyl chloride with thiosemicarbazide in the presence of a base. The resulting intermediate is then cyclized under acidic conditions to yield the final product. Another method involves the reaction of 4-nitrobenzyl isothiocyanate with hydrazine hydrate in the presence of a base. The obtained product is then treated with an acid to form 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine.
Wissenschaftliche Forschungsanwendungen
3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine has been studied extensively for its potential therapeutic applications. It has been shown to possess various biological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities. It has also been studied for its potential as a histone deacetylase inhibitor, which makes it a promising candidate for the treatment of cancer.
Eigenschaften
IUPAC Name |
3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c10-9-11-8(12-16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXDFSJUWBXTDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Nitrobenzyl)-1,2,4-thiadiazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)


![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)

![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)



![N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)